molecular formula C7H8O B580147 M-Cresol-D7 CAS No. 202325-51-7

M-Cresol-D7

Cat. No.: B580147
CAS No.: 202325-51-7
M. Wt: 115.183
InChI Key: RLSSMJSEOOYNOY-AAYPNNLASA-N
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Description

M-Cresol-D7, also known as 3-Methylphenol-D7, is a deuterated form of m-cresol, where the hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research as a stable isotope-labeled compound, which aids in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of M-Cresol-D7 involves the deuteration of m-cresol. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterium gas (D2). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps, including distillation and chromatography, are employed to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

M-Cresol-D7 undergoes various chemical reactions similar to its non-deuterated counterpart, m-cresol. These reactions include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

M-Cresol-D7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of M-Cresol-D7 is similar to that of m-cresol. It primarily involves interactions with cellular membranes and proteins. This compound can disrupt bacterial cell membranes, leading to cell lysis and death. This property makes it useful as an antimicrobial agent. Additionally, this compound can interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • o-Cresol (2-Methylphenol)
  • p-Cresol (4-Methylphenol)
  • Phenol (Hydroxybenzene)

Comparison

M-Cresol-D7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. Compared to o-cresol and p-cresol, this compound offers better stability and reduced reactivity due to the presence of deuterium. This makes it particularly valuable in studies requiring precise quantification and tracing of chemical pathways .

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295582
Record name Phen-2,3,4,6-d4-ol, 5-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202325-51-7
Record name Phen-2,3,4,6-d4-ol, 5-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202325-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phen-2,3,4,6-d4-ol, 5-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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